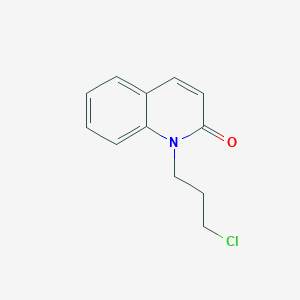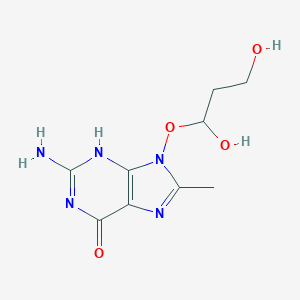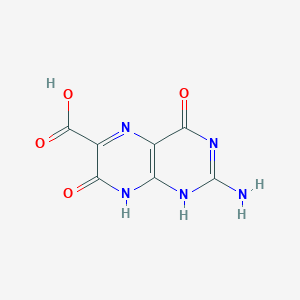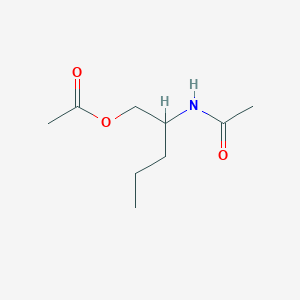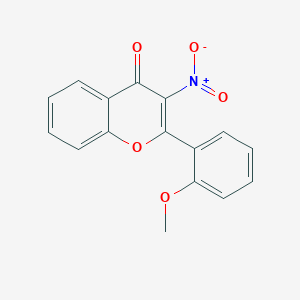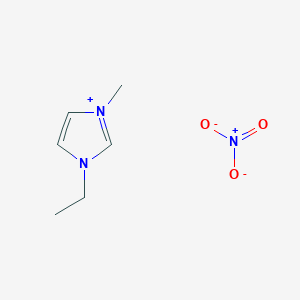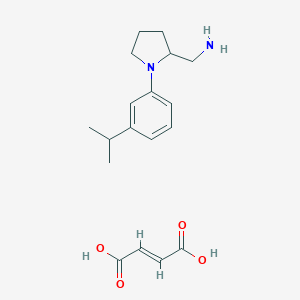
(-)-1-(3-(1-Methylethyl)phenyl)-2-pyrrolidinemethanamine fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-1-(3-(1-Methylethyl)phenyl)-2-pyrrolidinemethanamine fumarate, commonly known as IPP, is a chemical compound that has been studied extensively in the field of neuroscience. It is a selective norepinephrine reuptake inhibitor (NRI) and has been used in various scientific research applications due to its unique properties.
Mechanism Of Action
IPP works by selectively inhibiting the reuptake of norepinephrine, a neurotransmitter that plays a key role in the regulation of mood, attention, and arousal. By blocking the reuptake of norepinephrine, IPP increases the levels of this neurotransmitter in the brain, leading to increased alertness, focus, and mood.
Biochemical and Physiological Effects:
IPP has been shown to have a number of biochemical and physiological effects in the brain. It increases the levels of norepinephrine and dopamine in the prefrontal cortex, which is associated with attention and executive function. IPP has also been shown to increase the release of acetylcholine in the hippocampus, which is involved in memory and learning.
Advantages And Limitations For Lab Experiments
One advantage of using IPP in lab experiments is its selectivity for norepinephrine reuptake inhibition. This allows researchers to study the effects of norepinephrine specifically, without the confounding effects of other neurotransmitters. However, IPP has a relatively short half-life, which can make it difficult to maintain consistent levels in the brain over time. Additionally, IPP has been shown to have some off-target effects, particularly at higher doses.
Future Directions
There are several future directions for the study of IPP. One area of interest is the potential use of IPP in the treatment of ADHD and other neurological disorders. Researchers are also interested in studying the effects of IPP on other neurotransmitter systems, such as serotonin and dopamine. Additionally, there is interest in developing new compounds that are more selective and have fewer off-target effects than IPP.
Conclusion:
(-)-1-(3-(1-Methylethyl)phenyl)-2-pyrrolidinemethanamine fumarate, or IPP, is a chemical compound that has been studied extensively in the field of neuroscience. It is a selective norepinephrine reuptake inhibitor that has been used in various scientific research applications. IPP has a unique mechanism of action and has been shown to have a number of biochemical and physiological effects in the brain. While there are some limitations to its use in lab experiments, IPP has the potential to be a valuable tool for studying the role of norepinephrine in the brain and its effects on behavior.
Synthesis Methods
The synthesis of IPP involves the reaction of 3-(1-methylethyl)phenylacetonitrile with pyrrolidine in the presence of a reducing agent such as lithium aluminum hydride. The resulting compound is then treated with fumaric acid to form the fumarate salt of IPP. The synthesis of IPP is a complex process that requires expertise in synthetic chemistry.
Scientific Research Applications
IPP has been used in various scientific research applications, particularly in the field of neuroscience. It has been studied for its potential use in the treatment of attention-deficit/hyperactivity disorder (ADHD), depression, and other neurological disorders. IPP has also been used to study the role of norepinephrine in the brain and its effects on behavior.
properties
CAS RN |
142469-93-0 |
|---|---|
Product Name |
(-)-1-(3-(1-Methylethyl)phenyl)-2-pyrrolidinemethanamine fumarate |
Molecular Formula |
C18H26N2O4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;[1-(3-propan-2-ylphenyl)pyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C14H22N2.C4H4O4/c1-11(2)12-5-3-6-13(9-12)16-8-4-7-14(16)10-15;5-3(6)1-2-4(7)8/h3,5-6,9,11,14H,4,7-8,10,15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
VVYNZFASZKMXRV-WLHGVMLRSA-N |
Isomeric SMILES |
CC(C)C1=CC(=CC=C1)N2CCCC2CN.C(=C/C(=O)O)\C(=O)O |
SMILES |
CC(C)C1=CC(=CC=C1)N2CCCC2CN.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N2CCCC2CN.C(=CC(=O)O)C(=O)O |
synonyms |
(-)-1-(3-(1-Methylethyl)phenyl)-2-pyrrolidinemethanamine fumarate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



